3-(4-Methoxyphenyl)-3-(1H-1,2,3,4-tetraazol-1-yl)propanoic acid
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Overview
Description
3-(4-Methoxyphenyl)-3-(1H-1,2,3,4-tetraazol-1-yl)propanoic acid is an organic compound that features a methoxyphenyl group and a tetraazolyl group attached to a propanoic acid backbone. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-(1H-1,2,3,4-tetraazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach might include:
Starting Materials: 4-Methoxybenzaldehyde and 1H-1,2,3,4-tetrazole.
Step 1: Formation of an intermediate by reacting 4-Methoxybenzaldehyde with a suitable reagent to introduce the propanoic acid moiety.
Step 2: Introduction of the tetraazolyl group through a cyclization reaction involving 1H-1,2,3,4-tetrazole.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-(1H-1,2,3,4-tetraazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl or carboxyl group.
Reduction: Reduction of the propanoic acid moiety to an alcohol.
Substitution: Substitution reactions at the methoxyphenyl or tetraazolyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: 4-Hydroxyphenyl-3-(1H-1,2,3,4-tetraazol-1-yl)propanoic acid.
Reduction Products: 3-(4-Methoxyphenyl)-3-(1H-1,2,3,4-tetraazol-1-yl)propanol.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-(1H-1,2,3,4-tetraazol-1-yl)propanoic acid would depend on its specific interactions with biological targets. Potential mechanisms include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-3-(1H-1,2,3,4-tetraazol-1-yl)propanoic acid: Similar structure with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-3-(1H-1,2,3,4-tetraazol-1-yl)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
Uniqueness
3-(4-Methoxyphenyl)-3-(1H-1,2,3,4-tetraazol-1-yl)propanoic acid is unique due to the presence of both a methoxyphenyl group and a tetraazolyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-(tetrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-18-9-4-2-8(3-5-9)10(6-11(16)17)15-7-12-13-14-15/h2-5,7,10H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEBDNNTWLMMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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